CC0651 was identified as an allosteric inhibitor of the human Cdc34 enzyme, which is part of the E2 ubiquitin-conjugating enzyme family. This classification places it within a group of compounds that modulate enzyme activity through binding at sites distinct from the active site, thereby altering the enzyme's conformation and function without directly competing with substrates.
The synthesis of CC0651 involves organic chemistry techniques focusing on biphenyl derivatives. The compound is synthesized through a multi-step process, which typically includes:
The exact synthetic route may vary based on optimization for yield and purity, but it generally follows established protocols for synthesizing similar small-molecule inhibitors.
The molecular structure of CC0651 has been elucidated through X-ray crystallography, revealing its binding interactions with Cdc34 and ubiquitin. Key structural features include:
Crystallographic data indicates that CC0651 forms stable contacts with both Cdc34 and ubiquitin, stabilizing their interaction and preventing substrate discharge.
CC0651 primarily inhibits the hydrolysis of the ubiquitin-Cdc34 thioester bond, which is critical for transferring ubiquitin to substrate proteins. The compound does not interfere with the formation of this thioester but rather stabilizes it, leading to an accumulation of thioester-bound intermediates.
Key reaction details include:
The mechanism by which CC0651 exerts its inhibitory effects involves:
Data from biochemical assays support these mechanisms, showing altered kinetics in ubiquitination reactions in the presence of CC0651.
CC0651 exhibits several notable physical and chemical properties:
Characterization techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm these properties during compound development.
CC0651 has potential applications in various fields:
The ubiquitin-proteasome system (UPS) is a highly conserved eukaryotic machinery responsible for controlled protein degradation, thereby regulating critical cellular processes including cell cycle progression, DNA repair, signal transduction, and stress responses [4]. This enzymatic cascade involves three core components: ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3). E2 enzymes occupy a central, strategically vital position in this hierarchy. They receive activated ubiquitin from E1 via a transthiolation reaction, forming a reactive E2~Ub thioester intermediate, and subsequently cooperate with E3 ligases to transfer ubiquitin onto specific substrate proteins [3] [4]. Humans possess approximately 40 E2 enzymes, each characterized by a core ubiquitin-conjugating (UBC) catalytic domain of ~150 amino acids adopting a conserved α/β-fold [4]. Despite structural conservation, E2s exhibit significant functional diversity. They determine the topology of polyubiquitin chains (linked via specific lysine residues of ubiquitin, e.g., K48, K11, K63) and selectively partner with specific E3s, thereby dictating the fate of myriad substrate proteins [4] [6]. Targeting E2 enzymes, particularly their regulatory mechanisms and protein-protein interactions, offers a promising avenue for modulating dysregulated UPS pathways in diseases like cancer [6] [8].
Among human E2 enzymes, hCdc34 (UBE2R1) plays a non-redundant role in cell cycle regulation and is essential for the function of the largest E3 ligase superfamily, the Cullin-RING Ligases (CRLs), particularly the SCF (Skp1-Cullin1-F-box protein) complexes [1] [3] [10]. hCdc34 is characterized by an acidic C-terminal extension (absent in many other E2s) that contains two ubiquitin-binding sites (UBS1 and UBS2) [2]. This acidic tail facilitates rapid cycles of E2 loading and unloading onto the CRL complex by interacting with a basic cleft on the cullin subunit (e.g., CUL1) [1] [7]. Functionally, hCdc34 specializes in the processive synthesis of K48-linked polyubiquitin chains on substrates recognized by SCF E3s. Key substrates include cell cycle regulators like the cyclin-dependent kinase inhibitor p27Kip1 and the NF-κB inhibitor IκBα [3] [10]. The neddylation (covalent attachment of the ubiquitin-like protein NEDD8) of the cullin scaffold within CRLs induces a conformational change that releases the RING protein Rbx1/ROC1. This enhances the recruitment of hCdc34~Ub and facilitates its positioning for efficient ubiquitin transfer onto substrates [7] [10]. Consequently, hCdc34 activity is crucial for the timely degradation of substrates controlling G1/S phase transition and DNA damage responses.
Traditional UPS drug discovery focused heavily on E3 ligases (due to their substrate specificity) and the proteasome itself (successfully targeted by bortezomib). However, E2 enzymes present compelling advantages as therapeutic targets:
Table 1: Key E2 Enzymes in the UPS Relevant to Therapeutic Targeting
E2 Enzyme | Primary Functions | Key E3 Partners | Ubiquitin Chain Linkage | Therapeutic Relevance |
---|---|---|---|---|
hCdc34 (UBE2R1) | Processive polyubiquitylation, S-phase progression | CRLs (SCF complexes) | Primarily K48-linked | Cancer (cell cycle dysregulation) |
UBE2L3 (UBCH7) | Monoubiquitylation, initial ubiquitin transfer | HECT, RBR E3s (e.g., Parkin) | Various (often initial transfer) | Neurodegeneration, inflammation |
UBE2S (UBE2S) | APC/c-mediated chain elongation | APC/c | Primarily K11-linked | Cancer (mitotic regulation) |
UBE2N/UBE2V1/2 | K63-linked chain synthesis | RING E3s (e.g., TRAF6) | K63-linked | DNA repair, NF-κB signaling, inflammation |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7